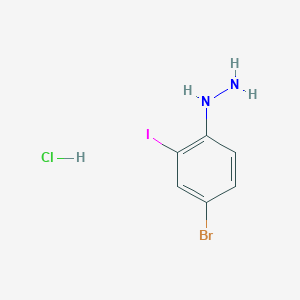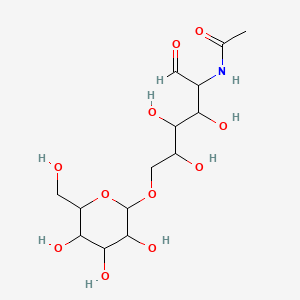![molecular formula C11H15N3S B12064137 N,N-diethyl-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12064137.png)
N,N-diethyl-5-methylthieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N,N-diéthyl-5-méthylthieno[2,3-d]pyrimidin-4-amine est un composé hétérocyclique appartenant à la famille des thiénopyrimidines. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiéno fusionné à un cycle pyrimidine, avec des substituants diéthyle et méthyle. Il a suscité l'intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N,N-diéthyl-5-méthylthieno[2,3-d]pyrimidin-4-amine implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction du 2-aminothiophène avec le malonate de diéthyle, suivie d'une cyclisation avec du formamide en milieu acide. La réaction est généralement effectuée à des températures élevées pour faciliter la formation du noyau thiénopyrimidine.
Méthodes de production industrielle
La production industrielle de N,N-diéthyl-5-méthylthieno[2,3-d]pyrimidin-4-amine peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une production cohérente. L'utilisation de réactifs de haute pureté et de mesures rigoureuses de contrôle qualité est essentielle pour atteindre les spécifications du produit souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
La N,N-diéthyl-5-méthylthieno[2,3-d]pyrimidin-4-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe amino, à l'aide de réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou l'hydrure d'aluminium et de lithium dans l'éther.
Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base telle que la triéthylamine.
Principaux produits
Oxydation : Formation des sulfoxydes ou sulfones correspondants.
Réduction : Formation de dérivés thiénopyrimidine réduits.
Substitution : Formation de dérivés thiénopyrimidine N-substitués.
Applications de la recherche scientifique
La N,N-diéthyl-5-méthylthieno[2,3-d]pyrimidin-4-amine a été explorée pour diverses applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés électroniques spécifiques.
Mécanisme d'action
Le mécanisme d'action de la N,N-diéthyl-5-méthylthieno[2,3-d]pyrimidin-4-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les CDK. Le composé se lie au site actif de l'enzyme, inhibant son activité et perturbant le cycle cellulaire. Cette inhibition conduit à l'induction de l'apoptose dans les cellules cancéreuses, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse .
Applications De Recherche Scientifique
N,N-diethyl-5-methylthieno[2,3-d]pyrimidin-4-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of N,N-diethyl-5-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting the cell cycle. This inhibition leads to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrazolo[3,4-d]pyrimidine : Un autre composé hétérocyclique présentant des activités biologiques similaires, en particulier dans l'inhibition des CDK.
Pyrido[2,3-d]pyrimidine : Connu pour ses activités antibactériennes et antifongiques.
Unicité
La N,N-diéthyl-5-méthylthieno[2,3-d]pyrimidin-4-amine est unique en raison de son schéma de substitution spécifique, qui confère des propriétés électroniques et stériques distinctes. Ces propriétés contribuent à sa liaison sélective aux cibles moléculaires et à son potentiel en tant qu'agent thérapeutique.
Propriétés
Formule moléculaire |
C11H15N3S |
|---|---|
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
N,N-diethyl-5-methylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H15N3S/c1-4-14(5-2)10-9-8(3)6-15-11(9)13-7-12-10/h6-7H,4-5H2,1-3H3 |
Clé InChI |
XBDJLQUGXQWKKI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C2C(=CSC2=NC=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide](/img/structure/B12064072.png)



![Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)-](/img/structure/B12064084.png)
![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one](/img/structure/B12064090.png)
![5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12064092.png)

![3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12064099.png)




